molecular formula C11H13N3 B1603554 3-Ethyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-37-1

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1603554
CAS No.: 1017781-37-1
M. Wt: 187.24 g/mol
InChI Key: VDDXDDOVXQJPGV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazine with phenylhydrazine in the presence of a suitable catalyst . The reaction conditions often include heating the mixture under reflux in a solvent such as ethanol or acetic acid.

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents and catalysts can be optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrazoles and amine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Medicinal Chemistry

Biological Activity:
Research indicates that pyrazole derivatives, including 3-Ethyl-1-phenyl-1H-pyrazol-5-amine, exhibit a range of biological activities such as:

  • Anti-inflammatory Effects: The compound has been investigated for its potential to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Anticancer Properties: Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:
Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast)2.5Induces apoptosis via caspase activation
HepG2 (Liver)3.0Inhibits cell proliferation
A549 (Lung)4.0Microtubule destabilization

These findings suggest its potential as an anticancer agent targeting multiple pathways involved in tumor growth .

Enzyme Inhibition:
The compound has shown promise as an inhibitor of specific enzymes, particularly phosphodiesterases, which play crucial roles in various cellular processes. Investigations into its binding affinity and mechanism of action are ongoing to understand its therapeutic potential better.

Agricultural Applications

Agrochemicals:
Due to its ability to inhibit specific biological pathways in pests, derivatives of this compound are being explored as potential herbicides or fungicides. This application could lead to the development of new agrochemical products that are more effective and environmentally friendly.

Material Science

Building Block for Synthesis:
In organic synthesis, this compound serves as a valuable building block for the creation of more complex heterocyclic compounds. Its unique structural properties allow for the modification and development of new materials with specific functionalities .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound across different fields:

Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of the compound on various cancer cell lines, demonstrating significant cytotoxicity and mechanisms involving apoptosis and cell cycle arrest .

Case Study 2: Enzyme Interaction Studies
Research focusing on the interaction between this compound and phosphodiesterase enzymes revealed selective binding characteristics that could be leveraged for drug development targeting inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways . The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-1-phenyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the ethyl group at the 3-position and the phenyl group at the 1-position provides distinct steric and electronic properties that differentiate it from other similar compounds .

Biological Activity

3-Ethyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H13N3C_{11}H_{13}N_3 and is characterized by a pyrazole ring with an ethyl group at position three and a phenyl group at position one. The compound is classified under pyrazole derivatives, which are known for their diverse biological activities.

The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that this compound interacts with various biological targets, including enzymes and receptors. Pyrazole derivatives often exhibit enzyme inhibitory properties, potentially modulating biochemical pathways associated with inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits promising antiproliferative activity against various cancer cell lines. In vitro studies have shown that certain pyrazole derivatives can inhibit cancer cell growth, suggesting potential applications in cancer therapy .

Antimicrobial Properties

Preliminary studies have indicated that this compound may possess antimicrobial properties. It has been evaluated against several bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria . The compound's effectiveness in inhibiting bacterial growth suggests its potential as an antimicrobial agent.

Research Findings

Several studies have focused on the synthesis and biological evaluation of pyrazole derivatives, including this compound. Key findings from these studies include:

StudyFindings
Demonstrated significant antimicrobial activity against Escherichia coli and Staphylococcus aureus.
Reported antiproliferative effects on various cancer cell lines, indicating potential therapeutic applications.
Explored the interaction of pyrazole derivatives with biological targets, highlighting their enzyme inhibitory properties.

Case Studies

Case Study 1: Anticancer Screening
In a study evaluating a series of pyrazole derivatives, this compound was subjected to cytotoxicity assays against human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Evaluation
Another study assessed the antimicrobial efficacy of this compound using the well diffusion method against various pathogens. The compound exhibited zones of inhibition comparable to established antibiotics, supporting its potential as a therapeutic agent in infectious diseases.

Properties

IUPAC Name

5-ethyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXDDOVXQJPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604794
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017781-37-1
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-oxopentanenitrile (19.42 g, 0.20 mol) and phenylhydrazine (23.62 g, 0.20 mol) in ethanol (200 mL) was heated at 90° C. for 15 h. The reaction mixture was quenched with water and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate, concentrated under reduced pressure, and dried under vacuum to afford the light yellow oil which was purified by silica gel flash column chromatography (eluting with a mixture of 20% ethyl acetate in petroleum ether). The obtained solid was recrystallized from a mixture of 10% petroleum ether in ethyl acetate, to afford 3-ethyl-1-phenyl-1H-pyrazol-5-amine (14 g, 37% over two steps) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.57-7.59 (m, 2H), 7.43-7.46 (m, 2H), 7.27 (m, 1H), 5.36 (s, 1H), 5.26 (s, 2H), 2.45 (q, J=7.6 Hz, 2H), 1.15 (t, J=7.6 Hz, 3H); LC-MS (ESI) m/z 188 (M+H)+.
Quantity
19.42 g
Type
reactant
Reaction Step One
Quantity
23.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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